Home > Products > Screening Compounds P46058 > 3,4-Dichloro-5-methoxy-1H-indazole
3,4-Dichloro-5-methoxy-1H-indazole - 1167056-25-8

3,4-Dichloro-5-methoxy-1H-indazole

Catalog Number: EVT-1730310
CAS Number: 1167056-25-8
Molecular Formula: C8H6Cl2N2O
Molecular Weight: 217.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dichloro-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that integrates a benzene ring fused with a pyrazole ring. The compound features two chlorine atoms at positions 3 and 4, and a methoxy group at position 5 of the indazole ring. Its molecular formula is C7H6Cl2N2OC_7H_6Cl_2N_2O with a molecular weight of approximately 205.04 g/mol. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

Source

The synthesis and properties of 3,4-Dichloro-5-methoxy-1H-indazole have been documented in various scientific literature. The compound can be synthesized through specific chemical reactions involving indazole derivatives and halogenated compounds.

Classification

3,4-Dichloro-5-methoxy-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, making this compound relevant in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 3,4-Dichloro-5-methoxy-1H-indazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:

  1. Starting Materials: The synthesis often begins with 3,4-dichloroaniline and 5-methoxy-1H-pyrazole-3-carboxylic acid.
  2. Reaction Conditions: The reaction is conducted under acidic conditions to facilitate cyclization.
  3. Intermediate Formation: An intermediate hydrazone is formed, which subsequently undergoes cyclization to yield the desired indazole structure.

Technical Details

The reaction may require specific catalysts or solvents to optimize yield and purity. Continuous flow reactors can be employed for industrial-scale production to enhance efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C7H6Cl2N2OC_7H_6Cl_2N_2O
  • Molecular Weight: 205.04 g/mol
  • Melting Point: Data on melting point varies; further experimental determination may be required for precise values.
Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methoxy-1H-indazole can participate in several types of chemical reactions:

  1. Substitution Reactions: Chlorine and methoxy groups can be substituted by nucleophiles under appropriate conditions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form various derivatives.
  3. Cyclization Reactions: It may also engage in cyclization processes to produce more complex heterocycles.

Common Reagents and Conditions

  • Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Mechanism of Action

The mechanism of action for 3,4-Dichloro-5-methoxy-1H-indazole involves its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors, which may lead to biological effects such as:

  • Enzyme Inhibition: Potential inhibition of kinases involved in signaling pathways.
  • Induction of Apoptosis: Similar compounds have shown the ability to activate caspases leading to programmed cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of halogen substituents.
Applications

3,4-Dichloro-5-methoxy-1H-indazole has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential anticancer properties and other therapeutic effects.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  3. Biological Studies: Explored for its interactions with biological systems, particularly in drug development contexts.
  4. Material Science: Potentially utilized in the development of new materials due to its unique chemical properties.
Introduction to 3,4-Dichloro-5-methoxy-1H-Indazole in Medicinal Chemistry

Indazole Scaffolds as Privileged Pharmacophores in Drug Discovery

The indazole nucleus represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and capacity for diverse biological target engagement. This bicyclic aromatic system—comprising a benzene ring fused to a pyrazole ring—exhibits favorable physicochemical properties, metabolic stability, and distinct hydrogen bonding capabilities through its annular nitrogen atoms (N1 and N2). The 1H-indazole tautomer predominates (>99% abundance) in biological systems due to its ~3.2 kcal/mol thermodynamic stability advantage over the 2H-form, enabling predictable binding interactions [2] [7].

Clinically significant indazole derivatives include:

  • Pazopanib (VEGFR/PDGFR/FGFR inhibitor): Approved for renal cell carcinoma
  • Axitinib (VEGFR inhibitor): Used in advanced renal cell carcinoma
  • Niraparib (PARP inhibitor): Employed in ovarian cancer maintenance therapy
  • Benzydamine: Potent non-steroidal anti-inflammatory agent

Table 1: Clinically Utilized Indazole-Based Therapeutics

CompoundPrimary TargetTherapeutic ApplicationKey Structural Features
PazopanibVEGFR/PDGFR/FGFRRenal cell carcinoma5-Methyl-N⁺-oxide indazole
AxitinibVEGFRAdvanced renal cancer5-Methoxy-3-substituted indazole
NiraparibPARP1/2Ovarian cancerUnsubstituted indazole core
BenzydamineInflammatory mediatorsMucosal inflammation3-Methoxy-1-benzyl indazole

These agents demonstrate the scaffold’s adaptability across therapeutic areas—particularly oncology—where kinase and DNA repair inhibition predominate [1] [3]. The indazole nucleus facilitates π-stacking with kinase hinge regions while its hydrogen-bonding features (N1-H as donor, N2 as acceptor) enable bidentate interactions critical for ATP-competitive inhibition. Additionally, indazole’s balanced lipophilicity (logP ~2.1 for unsubstituted) enhances membrane permeability while maintaining aqueous solubility—properties essential for oral bioavailability [4] [6].

Structural Significance of 3,4-Dichloro and 5-Methoxy Substituents in Bioactivity Modulation

The strategic incorporation of 3,4-dichloro and 5-methoxy substituents transforms the indazole core into a specialized pharmacophore with optimized electronic, steric, and hydrophobic properties. These modifications synergistically enhance target affinity and selectivity through three primary mechanisms:

  • Electronic Effects:
  • Chlorine atoms (σₚ = 3.98) withdraw electron density inductively but donate resonance electrons to the aromatic system, creating localized charge distributions that strengthen π-π stacking and dipole-dipole interactions in hydrophobic kinase pockets [4] [6].
  • The 5-methoxy group (+R effect, σₚ = -0.27) donates electrons to the indazole π-system, elevating HOMO energy and enhancing hydrogen bond acceptor capacity at N2
  • Steric Positioning:
  • 3,4-Dichloro placement occupies adjacent ortho-like positions, creating a ~120° halogen bond trajectory ideal for engaging carbonyl oxygens in kinase hinge regions (e.g., VEGFR2 Glu915)
  • 5-Methoxy avoids steric clash with gatekeeper residues while extending toward solvent-exposed regions
  • Hydrophobic Complementarity:
  • Chlorine atoms enhance membrane permeability (clogP increase: ~0.5 per chlorine) and fill lipophilic pockets in targets like FGFR1 (subpocket H2)
  • Methyl of methoxy engages in CH-π interactions with proximal aromatic residues (e.g., Phe489 in VEGFR2)

Table 2: Substituent Contributions to Molecular Properties

SubstituentElectronicsSteric Occupancy (ų)Lipophilicity (π)Biological Impact
3-ClStrong σ-acceptor13.70.71Halogen bonding to backbone carbonyls
4-ClModerate σ-acceptor13.70.71Hydrophobic pocket filling
5-OMeStrong +R donor15.9-0.04H-bond acceptor; CH-π interactions; solubility mod

Kinase profiling studies reveal that 3,4-dichloro-5-methoxy-1H-indazole derivatives inhibit FGFR1 at IC₅₀ = 0.8–5.5 μM—significantly lower than unsubstituted analogues (IC₅₀ >100 μM)—demonstrating the pharmacophoric advantage [6]. Computational analyses confirm a 3.2-fold increase in binding energy (-9.8 kcal/mol vs. -6.7 kcal/mol) compared to 5-methoxy-indazole alone when docked in FGFR1, attributable to complementary halogen bonding and van der Waals contacts [4].

Comparative Analysis with Related Dichloro- and Methoxy-Substituted Indazole Derivatives

Bioactivity profiles vary dramatically based on substitution patterns, underscoring the precision required in indazole derivatization:

  • 3,5-Dichloro-1H-indazole: Exhibits enhanced VEGFR2 inhibition (IC₅₀ = 7.3 nM) over 3,4-dichloro analogues due to symmetric halogen positioning enabling bidentate hinge region binding. However, it shows increased hERG liability (IC₅₀ = 1.8 μM) attributed to enhanced lipophilicity (clogP = 3.9) [4] [7].

  • 5-Methoxy-3-methyl-1H-indazole: Retains FGFR1 affinity (IC₅₀ = 13.2 μM) but loses selectivity over PKA due to methyl’s inability to form halogen bonds. The compound demonstrates 18-fold lower potency than 3-chloro-5-methoxy analogue against VEGFR2 [6].

  • 4,7-Dichloro-1H-indazole: Shows attenuated kinase inhibition despite similar clogP (3.1) because chlorine at C7 disrupts coplanarity with the pyrazole ring, diminishing π-stacking efficiency. The twisted conformation increases steric clash in ATP-binding sites [7].

  • 5-Methoxy-1H-indazole-3-carboxylic acid: Demonstrates antibacterial activity against Gram-positive pathogens (MIC = 8 μg/mL) but lacks kinase affinity due to the ionized carboxylate disrupting hydrophobic pocket binding [2] [3].

Table 3: Bioactivity Comparison of Key Indazole Derivatives

CompoundVEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (μM)clogPSelectivity Index (VEGFR2/FGFR1)Key Limitation
3,4-Dichloro-5-methoxy-1H-indazole34.55.52.8159xModerate CYP3A4 inhibition
3,5-Dichloro-1H-indazole7.312.13.91658xhERG liability (IC₅₀=1.8μM)
5-Methoxy-3-methyl-1H-indazole124013.22.10.09xLow target selectivity
4,7-Dichloro-1H-indazole890>1003.1<0.01xPoor kinase binding efficiency
Unsubstituted 1H-indazole>10,000>1002.1-Insufficient potency

The 3,4-dichloro-5-methoxy pattern uniquely balances potency, selectivity, and drug-like properties:

  • Kinase Selectivity: Maintains >150-fold selectivity for VEGFR2/FGFR1 over off-target kinases (PKA, PKC, CDK2) due to optimal occupancy of the hydrophobic region II in kinases [4]
  • Metabolic Stability: 5-Methoxy group reduces CYP2C9-mediated oxidation at C5-C6 bond (t₁/₂ = 48 min vs. 12 min for 5-H analogue in human microsomes) [7]
  • Solubility Advantage: Despite dichloro substitution, 5-methoxy provides aqueous solubility (Sₐq = 89 μM) 3-fold higher than 3,4,5-trichloro derivatives [6]

This specific substitution arrangement enables the compound to overcome limitations of related structures—excessive lipophilicity in dihalogenated indazoles or insufficient potency in mono-substituted variants—making it a versatile building block for kinase-targeted therapeutics.

Properties

CAS Number

1167056-25-8

Product Name

3,4-Dichloro-5-methoxy-1H-indazole

IUPAC Name

3,4-dichloro-5-methoxy-2H-indazole

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

InChI

InChI=1S/C8H6Cl2N2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

HTQHAYMVFKSVCI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(NN=C2C=C1)Cl)Cl

Canonical SMILES

COC1=C(C2=C(NN=C2C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.